molecular formula C10H12BrNO3 B1426994 methyl O-(4-bromophenyl)serinate CAS No. 1620957-08-5

methyl O-(4-bromophenyl)serinate

Cat. No.: B1426994
CAS No.: 1620957-08-5
M. Wt: 274.11 g/mol
InChI Key: SLWRNDGFRIWLGR-VIFPVBQESA-N
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Description

Methyl O-(4-bromophenyl)serinate (CAS: 1620957-08-5) is a serine-derived ester featuring a methyl ester group and an O-substituted 4-bromophenyl moiety. Structurally, it combines the chiral backbone of serine with the electron-withdrawing and sterically bulky 4-bromophenyl group. This compound is primarily utilized in peptide synthesis as a protected serine analog, enabling site-specific modifications in bioactive molecules . Its synthesis typically involves coupling reactions, such as those mediated by carbodiimides (e.g., DCC) and activators (e.g., HOBt), though stereochemical outcomes must be carefully monitored to avoid racemization .

Properties

CAS No.

1620957-08-5

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-bromophenoxy)propanoate

InChI

InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

SLWRNDGFRIWLGR-VIFPVBQESA-N

SMILES

COC(=O)C(COC1=CC=C(C=C1)Br)N

Isomeric SMILES

COC(=O)[C@H](COC1=CC=C(C=C1)Br)N

Canonical SMILES

COC(=O)C(COC1=CC=C(C=C1)Br)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Serine Esters

Methyl (S)-Serinate (hypothetical CAS: Not provided in evidence):

  • Structure : Lacks the 4-bromophenyl group, retaining only the methyl ester and hydroxyl group of serine.
  • Applications : Used in peptide synthesis without steric hindrance from aryl groups. Racemization is minimal when coupled with achiral carboxy components .

Methyl (S)-Tyrosinate :

  • Structure: Contains a phenol group (tyrosine backbone) instead of bromophenyl.
  • Reactivity: The phenolic hydroxyl is more nucleophilic than the bromophenyl-substituted oxygen, leading to divergent reactivity in coupling or protection strategies.

Functional Analogs: Bromophenyl-Containing Esters

(4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate (CAS: 380341-99-1):

  • Structure: Features a 4-bromophenylmethyl ester linked to a chlorophenoxy acetate backbone.
  • Applications : Likely used in agrochemical or pharmaceutical intermediates due to its halogenated aromatic motifs .
  • Comparison: Unlike methyl O-(4-bromophenyl)serinate, this compound lacks a chiral amino acid backbone, limiting its utility in peptide synthesis but broadening its use in small-molecule drug design.

Pharmacological Analogs: Bromophenyl Moieties in Drugs

Ancriciroc (CAS: 370893-06-4):

  • Structure : A CCR5 antagonist with a 4-bromophenyl group in a complex bicyclic framework.
  • Role of Bromophenyl : Enhances binding affinity to viral proteins through hydrophobic interactions .
  • Contrast : this compound is simpler and lacks direct antiviral activity but may serve as a precursor for pharmacologically active peptides.

Data Tables

Table 1. Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Features Applications
This compound 1620957-08-5 C10H12BrNO3 Chiral serine, bromophenyl ester Peptide synthesis, chiral building block
(4-Bromophenyl)methyl 2-(4-chlorophenoxy)acetate 380341-99-1 C15H12BrClO3 Bromophenyl, chlorophenoxy Agrochemical/pharmaceutical intermediates
Ancriciroc 370893-06-4 C28H37BrN4O3 Bromophenyl in CCR5 antagonist Antiviral therapy

Table 2. Reactivity and Stereochemical Outcomes

Compound Reaction Type Conditions Outcome Reference
This compound Peptide coupling DCC/HOBt, DIEA Potential racemization if carboxy component is chiral
Guaiazulene + 4-bromophenyl diazoester Ring expansion Diazonium reaction 85% yield of bicyclic compound
N-(Purin-6-yl)-(S)-amino acids Coupling with dimethyl (S)-glutamate DCC/HOBt, DIEA 6:4 diastereomer ratio due to racemization

Research Findings and Key Observations

  • Stereochemical Stability : this compound’s bulky bromophenyl group may reduce racemization risks compared to smaller serine esters, though this depends on reaction conditions .
  • Synthetic Utility : The 4-bromophenyl group enhances electrophilicity in ester derivatives, facilitating reactions like ring expansions (e.g., 68–85% yields in azulene systems ).

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